molecular formula C7H7N3 B1625758 1-methyl-1H-imidazo[4,5-c]pyridine CAS No. 5028-32-0

1-methyl-1H-imidazo[4,5-c]pyridine

Cat. No. B1625758
CAS RN: 5028-32-0
M. Wt: 133.15 g/mol
InChI Key: WJEWGMQMZKWXFE-UHFFFAOYSA-N
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Description

“1-methyl-1H-imidazo[4,5-c]pyridine” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions . They have a structural resemblance to purines, which has prompted biological investigations to assess their potential therapeutic significance .


Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridines has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[4,5-c]pyridines from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Chemical Reactions Analysis

Imidazo[4,5-c]pyridines can undergo a variety of chemical reactions. For instance, they can be involved in cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .

Scientific Research Applications

Antituberculotic Activity

  • Antituberculotic Properties : Derivatives of 1-methyl-1H-imidazo[4,5-c]pyridine, including its carboxylic acid, methyl ester, amide, nitrile, thioamide, amidoxime, hydrazide, and hydrazidehydrazones, have been synthesized and tested for antituberculotic activity (Bukowski & Janowiec, 1996).

Molecular Structure and Vibrational Properties

  • Structural Analysis : Density functional theory (DFT) was used to determine the molecular structure, vibrational energy levels, and potential energy distribution of this compound and its derivatives. The study also included X-ray data and analysis of hydrogen bonding (Lorenc et al., 2008).

Synthesis Methods

  • Pyrolytic Cyclisation : A method for the synthesis of this compound through the thermolysis of azidopyridines was investigated, exploring cyclisation techniques (Smalley, 1966).
  • Quaternization Process : The process of quaternization of imidazo[4,5-b]pyridine, which involves adding methyl iodide to the pyridine N atom, was studied, leading to the formation of various salts including 1,4-dimethylimidazo[4,5-b]pyridinium iodide (Yutilov & Ignatenko, 1994).

Pharmacological Aspects

  • P2X7 Antagonist : A series of tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists were synthesized and analyzed. One compound, identified as JNJ 54166060, showed potent P2X7 antagonist activity with potential therapeutic implications (Swanson et al., 2016).
  • Tuberculostatic Activity : New derivatives of imidazo[4,5-b]pyridine were synthesized and tested in vitro for their tuberculostatic activity, indicating potential applications in tuberculosis treatment (Bukowski, Zwolska, & Augustynowicz-Kopeć, 2012).

Chemical Properties and Reactions

  • Protonation Study : A study on the protonation of various imidazo[4,5-c]pyridines revealed insights into their molecular behavior and potential chemical applications (Barlin & Fenn, 1981).
  • Cross Coupling with Methyl Hetarenes : A copper-catalyzed selective cross coupling of imidazo[1,2-a]pyridines with methyl hetarenes was reported, offering a new route to synthesize carbonyl imidazo[1,2-a]pyridine derivatives (Lei et al., 2016).

Therapeutic Applications

  • Akt Kinase Antagonist : Imidazo[4,5-c]pyridine analogs were identified as antagonists of Akt (PKB) kinase, with implications for treating cancer and arthritis (Lippa, 2007).
  • Antiulcer Agents : Substituted imidazo[1,2-a]pyridines were explored as a novel class of antiulcer agents, exhibiting gastric antisecretory and cytoprotective properties (Kaminski et al., 1985).

Future Directions

Imidazopyridines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future directions in the research of “1-methyl-1H-imidazo[4,5-c]pyridine” and related compounds could involve further exploration of their therapeutic potential.

Mechanism of Action

Target of Action

1-Methyl-1H-imidazo[4,5-c]pyridine is a novel compound that has been synthesized as a promising purine bioisostere Similar imidazo[4,5-b]pyridine derivatives have been known to target ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Mode of Action

It can be inferred from the related imidazo[4,5-b]pyridine derivatives that the compound might interact with its targets (such as ikk-ɛ and tbk1) and induce changes through the process of phosphorylation .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that the compound might influence the nf-kappab signaling pathway .

Pharmacokinetics

It is mentioned that the design and synthesis of bioisosteres, such as this compound, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound might have potential therapeutic significance in various disease conditions .

Action Environment

It is known that the synthesis of such compounds relies on specific reactions, such as the michael addition of 1-methyl-1h-imidazol-4-amine to fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization into target compounds . This suggests that the synthesis and hence the action of the compound might be influenced by environmental factors such as temperature and pH.

properties

IUPAC Name

1-methylimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-10-5-9-6-4-8-3-2-7(6)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEWGMQMZKWXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10486215
Record name 1-methyl-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5028-32-0
Record name 1-methyl-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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